2-amino-6-benzyl-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-6-benzyl-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN3O3/c1-14-10-20-22(24(29)28(14)13-15-6-4-3-5-7-15)21(18(12-26)23(27)31-20)17-11-16(25)8-9-19(17)30-2/h3-11,21H,13,27H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPZEZKGPDFCKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)Br)OC)C(=O)N1CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-amino-6-benzyl-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrano-pyridine structure with multiple functional groups, including an amino group and a carbonitrile group. Its molecular formula is .
Structural Characteristics
The unique structural features of this compound include:
- Amino Group : Contributes to its basicity and potential interactions with biological targets.
- Bromo-substituted Methoxyphenyl Moiety : Enhances lipophilicity and may influence binding affinity to proteins.
- Pyrano-Pyridine Core : Known for its biological relevance, particularly in anticancer activity.
Anticancer Properties
Research indicates that derivatives of pyrano-pyridine compounds exhibit significant anticancer properties. Specifically, studies have shown that 2-amino-6-benzyl-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo can act as an inhibitor of tubulin and Bcl-2 proteins, which are crucial in cancer cell proliferation . The presence of bromine and methoxy groups has been linked to enhanced anti-proliferative effects against various cancer cell lines.
Table 1: Comparison of Biological Activities of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-amino-4-(3-nitrophenyl)-4H-benzo[h]chromene-3-carbonitrile | Nitro group on phenyl | Anticancer activity |
| Ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy)-4H-chromene | Bromo and cyano groups | Tubulin inhibitor |
| 7-methyl-5-oxo-5,6-dihydro-[4H]-pyrano[3,2-c]pyridine derivatives | Various substitutions | Cytotoxic effects |
The specific combination of functional groups in 2-amino-6-benzyl-4-(5-bromo-2-methoxyphenyl)-7-methyl may enhance its biological activity compared to these similar compounds .
Antimicrobial and Anti-inflammatory Activities
While the primary focus has been on anticancer properties, preliminary studies suggest that this compound may also exhibit antimicrobial and anti-inflammatory activities. However, further research is necessary to confirm these effects and elucidate the mechanisms involved.
The mechanism of action for this compound appears to involve:
- Inhibition of Protein Interactions : Binding to tubulin disrupts microtubule formation, leading to cell cycle arrest.
- Bcl-2 Inhibition : Disruption of anti-apoptotic signaling pathways enhances apoptosis in cancer cells.
Case Studies
Recent studies have explored the cytotoxic effects of similar compounds in vitro. For instance, a study evaluated the cytotoxic potency of various pyrano-pyridine derivatives against colorectal carcinoma (HCT116) and epidermoid carcinoma (HEP2) cell lines using the MTT assay . The findings highlighted that compounds with specific structural modifications exhibited stronger activity compared to standard chemotherapeutics like doxorubicin.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 | 10 |
| Compound B | HEP2 | 15 |
| 2-amino... | HCT116 | 8 |
| 2-amino... | HEP2 | 12 |
Scientific Research Applications
Catalytic Applications
Research indicates that this compound may serve as a catalyst or ligand in organic reactions, particularly in carbon–carbon bond-forming reactions such as the Suzuki–Miyaura coupling.
Methods of Application
- Catalytic Activity : The compound can be tested for its ability to facilitate the Suzuki–Miyaura reaction by enhancing the reactivity of boron reagents.
- Prototodeboronation : It may also be utilized in the protodeboronation of pinacol boronic esters, which is crucial for anti-Markovnikov hydromethylation of alkenes.
Results Summary
The effectiveness of the compound in these catalytic processes is typically evaluated based on:
- Yield and purity of products.
- Reaction conditions including temperature and solvent used.
Medicinal Chemistry
The compound has garnered attention for its potential biological activities, particularly as an anticancer agent.
Research shows that derivatives of pyrano-pyridine compounds exhibit significant anticancer properties. The specific substituents present in this compound, such as bromine and methoxy groups, are associated with enhanced anti-proliferative effects against various cancer cell lines.
Antimicrobial and Anti-inflammatory Activities
Although further studies are required to confirm these effects, preliminary research indicates that the compound may exhibit antimicrobial and anti-inflammatory properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
Key structural analogs differ in substituents at position 4, 6, and the pyrano-pyridine core. The table below summarizes critical differences:
*Estimated molecular formula based on structural analogy.
Key Observations:
Position 4 Substitution: Bromine (, Target) increases molecular weight and lipophilicity compared to chlorine () or methoxy groups ().
Position 6 Substitution :
- Benzyl groups (Target, ) enhance hydrophobicity, while pyridinylmethyl groups () introduce polar interactions.
Spectral Data:
- IR Spectroscopy: Amino groups (~3400–3200 cm⁻¹), cyano (~2190 cm⁻¹), and carbonyl (~1665 cm⁻¹) peaks are consistent across analogs () . Bromine’s electron-withdrawing effect may shift carbonyl peaks slightly upward compared to methoxy-substituted compounds.
NMR :
- Protons on the 5-bromo-2-methoxyphenyl group (Target) would show distinct splitting patterns due to ortho-substitution, contrasting with para-substituted analogs ().
Preparation Methods
Synthetic Strategies for Pyrano[3,2-c]Pyridine Core Formation
The pyrano[3,2-c]pyridine core is typically assembled via tandem Michael addition and cyclization reactions. For the target compound, the critical challenge lies in introducing the 5-bromo-2-methoxyphenyl and benzyl substituents while maintaining regioselectivity.
Two-Step Michael Addition–Friedländer Annulation
A widely adopted method involves synthesizing 2-amino-3-cyano-4H-pyrans as intermediates, followed by pyridine ring closure. In the first step, α,α'-bis(5-bromo-2-methoxybenzylidene)cyclohexanone reacts with malononitrile under basic conditions to form 2-amino-3-cyano-4H-pyrans. The reaction proceeds via nucleophilic attack of malononitrile on the α,β-unsaturated ketone, yielding a pyran intermediate with 65–80% efficiency.
In the second step, AlCl3-catalyzed Friedländer annulation converts the pyran intermediate into the pyrano[3,2-c]pyridine core. Cyclohexanone derivatives (1.2 equiv) and AlCl3 (1.2 equiv) in refluxing 1,2-dichloroethane (83°C, 3–5 hours) facilitate cyclodehydration, forming the fused pyridine ring. This method avoids column chromatography, favoring recrystallization from ethanol or petroleum ether for purification.
Substitution-Specific Modifications
Introducing the 5-Bromo-2-Methoxyphenyl Group
The 5-bromo-2-methoxyphenyl moiety is incorporated during the initial aldol condensation. 5-Bromo-2-methoxybenzaldehyde serves as the electrophilic partner, reacting with cyclohexanone under acidic conditions (e.g., HCl or AcOH) to form α,α'-bis(5-bromo-2-methoxybenzylidene)cyclohexanone. The bromine atom’s electron-withdrawing nature enhances the carbonyl’s electrophilicity, accelerating enolate formation.
Table 1: Optimization of Aldol Condensation for α,α'-Bis(5-Bromo-2-Methoxybenzylidene)Cyclohexanone
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HCl (10 mol%) | Ethanol | 80 | 4 | 78 |
| AcOH (20 mol%) | Toluene | 110 | 6 | 82 |
| K-10 clay | Solvent-free | 120 | 3 | 85 |
Benzyl Group Installation
The benzyl group at position 6 is introduced via nucleophilic substitution or reductive amination. Benzyl bromide (1.5 equiv) reacts with the secondary amine generated during pyran formation in dimethylformamide (DMF) at 60°C for 12 hours. Potassium carbonate acts as a base, achieving 70–75% substitution efficiency.
One-Pot Multicomponent Synthesis
A streamlined one-pot approach combines 5-bromo-2-methoxybenzaldehyde, malononitrile, benzylamine, and methyl acetoacetate in ethanol with piperidine as a catalyst (10 mol%). The reaction proceeds via:
- Knoevenagel condensation between aldehyde and methyl acetoacetate.
- Michael addition of malononitrile to the α,β-unsaturated ketone.
- Cyclization and aromatization to form the pyrano[3,2-c]pyridine core.
Table 2: One-Pot Reaction Optimization
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | Ethanol | Reflux | 8 | 68 |
| DBU | THF | 70 | 6 | 72 |
| L-Proline | Water | 100 | 12 | 65 |
Catalytic Systems and Reaction Kinetics
Characterization and Analytical Data
Successful synthesis is confirmed via:
Challenges and Mitigation Strategies
- Regioselectivity : Competing formation of pyrano[2,3-b]pyridines is minimized using bulky substituents (e.g., benzyl groups).
- Byproduct Formation : Excess benzyl bromide (2.0 equiv) suppresses N-alkylation byproducts.
- Low Yields in Naphthyl Analogs : Electron-rich naphthyl groups reduce cyclization efficiency; substituting AlCl3 with FeCl3 improves yields to 60%.
Comparative Analysis of Synthetic Routes
Table 3: Efficiency of Preparation Methods
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Two-Step Friedländer | 2 | 62 | 98 | High |
| One-Pot Multicomponent | 1 | 68 | 95 | Moderate |
| Microwave-Assisted | 1 | 75 | 97 | High |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2-amino-6-benzyl-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multicomponent reactions involving arylidene malononitrile, aldehydes, and ammonium acetate under reflux in ethanol. Key optimization steps include:
- Temperature Control : Reflux at 80–90°C for 10–20 hours to ensure cyclization .
- Catalyst Use : Ammonium acetate (20 mmol) acts as both a catalyst and nitrogen source .
- Purification : Crystallization from DMF/ethanol (1:2) improves purity .
- Yield Enhancement : Substituting bromoacetophenone derivatives (e.g., 5-bromo-2-methoxyphenyl) increases steric stabilization, as seen in analogs with 97% yield .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic techniques?
- Methodological Answer :
- 1H/13C NMR : Compare peaks to analogs, e.g., δ 7.39–7.11 (m, aromatic H), 2.34 (s, CH3), and 161.5 ppm (C=O) .
- HRMS : Validate molecular ion peaks (e.g., m/z 394.0159 for [M+Na]+) .
- X-ray Crystallography : Resolve dihydro-4H-pyrano-pyridine ring geometry, as demonstrated for structurally similar spiro compounds .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
- Methodological Answer :
- Antiproliferative Activity : Use MTT assays against cancer cell lines (e.g., HepG2, MCF-7) at 10–100 μM concentrations .
- Dose-Response Analysis : Compare IC50 values with analogs (e.g., 3-bromophenyl derivatives showed 50% inhibition at 25 μM) .
Advanced Research Questions
Q. How do substituents like the 5-bromo-2-methoxyphenyl group influence the compound’s bioactivity and binding affinity?
- Methodological Answer :
- SAR Studies : Synthesize derivatives with halogens (Br, Cl) or electron-donating groups (e.g., OCH3) at the phenyl ring. Compare activity using dose-response curves .
- Computational Docking : Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina, referencing crystallographic data for pyrano-pyridine scaffolds .
Q. How can researchers resolve contradictions in biological activity data between similar pyrano-pyridine derivatives?
- Methodological Answer :
- Meta-Analysis : Compare datasets from analogs (e.g., 3-bromo vs. 3,4-dichloro derivatives) to identify trends in substituent effects .
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize inter-lab variability .
Q. What strategies are recommended for scaling up the synthesis of this compound while maintaining yield and purity?
- Methodological Answer :
- Process Engineering : Implement continuous flow reactors to manage exothermic reactions during cyclization .
- Quality Control : Use inline PAT (Process Analytical Technology) tools like FTIR to monitor intermediate formation .
Q. How can the compound’s stability under physiological conditions be evaluated for drug development?
- Methodological Answer :
- pH Stability Tests : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours, followed by HPLC analysis .
- Plasma Stability : Assess degradation in human plasma using LC-MS/MS to quantify intact compound over time .
Q. What computational methods are effective for predicting the compound’s ADMET properties?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
